7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a unique structure combining thieno and pyridine rings
Preparation Methods
The synthesis of 7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves cyclization reactions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde under acidic conditions to form the thieno[3,2-b]pyridine core. This is followed by further functionalization to introduce the 3-thienyl group at the 7-position .
Chemical Reactions Analysis
7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its dihydro derivatives.
Scientific Research Applications
7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like kinases or proteases, disrupting key signaling pathways in cancer cells. The compound’s structure allows it to bind effectively to these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one include:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in its functional groups and applications.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring instead of a thieno ring, leading to different chemical properties and biological activities.
7-(2-thienyl)imidazo[4,5-b]pyridine:
Properties
Molecular Formula |
C11H9NOS2 |
---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
7-thiophen-3-yl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C11H9NOS2/c13-10-5-8(7-1-3-14-6-7)11-9(12-10)2-4-15-11/h1-4,6,8H,5H2,(H,12,13) |
InChI Key |
ZDOXSXRZKHLDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CSC=C3 |
Origin of Product |
United States |
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